molecular formula C13H14N2O2S B1653005 4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid CAS No. 1700655-67-9

4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid

Cat. No.: B1653005
CAS No.: 1700655-67-9
M. Wt: 262.33
InChI Key: JLQSJEOZDFCSNB-UHFFFAOYSA-N
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Description

4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core with a piperazine moiety attached at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid are not fully understood yet. It is known that piperazine derivatives can interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that piperazine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that piperazine derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that piperazine derivatives can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that piperazine derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that piperazine derivatives can interact with various transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. It is known that piperazine derivatives can be directed to specific compartments or organelles through various mechanisms, including targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions. For example, a halogenated benzothiophene derivative can react with piperazine under basic conditions to form the desired product.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a benzothiophene derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of high-throughput screening for reaction optimization may be employed.

Chemical Reactions Analysis

Types of Reactions

4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the benzothiophene core or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogenated derivatives and bases (e.g., sodium hydroxide, NaOH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound features a benzothiazole core instead of a benzothiophene core and has similar biological activities.

    Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: This compound has a similar benzothiophene core but with different substituents on the piperazine moiety.

Uniqueness

4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid is unique due to the specific combination of the benzothiophene core, piperazine moiety, and carboxylic acid group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-piperazin-1-yl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13(17)12-8-9-10(2-1-3-11(9)18-12)15-6-4-14-5-7-15/h1-3,8,14H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSJEOZDFCSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216923
Record name 4-(1-Piperazinyl)benzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700655-67-9
Record name 4-(1-Piperazinyl)benzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1700655-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Piperazinyl)benzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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